molecular formula C17H22N2O3S3 B2371590 1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea CAS No. 896336-05-3

1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea

Cat. No.: B2371590
CAS No.: 896336-05-3
M. Wt: 398.55
InChI Key: IYPGLUCYXCXIDD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea is a synthetic organic compound that features a urea moiety linked to a cyclohexyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Sulfonylation: The thiophene ring is then sulfonylated using reagents like sulfonyl chlorides in the presence of a base.

    Urea formation: The final step involves the reaction of the sulfonylated thiophene with cyclohexyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: De-sulfonylated thiophene derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide.

    Urea derivatives: Compounds like N,N’-diarylureas and N-alkyl-N’-arylureas.

Uniqueness

1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea is unique due to the combination of a cyclohexyl group, a urea moiety, and a sulfonylated thiophene ring. This unique structure may confer specific properties and reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S3/c20-17(19-13-6-2-1-3-7-13)18-12-15(14-8-4-10-23-14)25(21,22)16-9-5-11-24-16/h4-5,8-11,13,15H,1-3,6-7,12H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPGLUCYXCXIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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